N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound, have been reported to exhibit antiviral activities . The presence of a triazole ring, as found in our compound, could potentially be explored for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus.
Anti-inflammatory and Analgesic Applications
Compounds with benzo[d]thiazole moiety have shown promising anti-inflammatory and analgesic activities . This suggests that our compound could be investigated for its efficacy in reducing inflammation and pain, potentially with a lower ulcerogenic index compared to existing drugs.
Anticancer Potential
The structural features of the compound, particularly the presence of a benzothiazole ring, are often associated with antitumor properties . This compound could be synthesized and tested against various cancer cell lines to determine its therapeutic potential.
Antimicrobial Activity
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects , the compound could be valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antidiabetic Research
Indole derivatives have been found to possess antidiabetic properties . The compound , with its unique structure, might be a candidate for the development of novel antidiabetic medications.
Antimalarial Applications
The triazole and benzothiazole components of the compound are known to contribute to antimalarial activity . Research could be directed towards synthesizing derivatives of this compound to create effective antimalarial drugs.
Agricultural Chemistry
Derivatives of benzothiazole, such as the one in our compound, have been used in agricultural chemistry as plant growth regulators and pesticides . This compound could be studied for its potential use in enhancing crop yield or protecting plants from pests.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been reported to interact with a variety of targets, including enzymes involved in blood coagulation and receptors related to inflammation .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit enzymes or block receptors, leading to changes in cellular functions .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer .
Pharmacokinetics
Similar compounds have been reported to have excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been reported to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c25-18(12-3-6-14-16(10-12)28-11-21-14)20-7-8-23-19(26)24(13-4-5-13)17(22-23)15-2-1-9-27-15/h1-3,6,9-11,13H,4-5,7-8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZHUNRUOCQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.